molecular formula C9H16O2 B1370407 7-Methyl-7-octenoic acid CAS No. 5212-71-5

7-Methyl-7-octenoic acid

Cat. No.: B1370407
CAS No.: 5212-71-5
M. Wt: 156.22 g/mol
InChI Key: KNZICJALHORLPJ-UHFFFAOYSA-N
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Description

7-Methyl-7-octenoic acid is an organic compound with the molecular formula C9H16O2 It is a branched-chain unsaturated fatty acid characterized by the presence of a methyl group at the seventh carbon and a double bond between the seventh and eighth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methyl-7-octenoic acid can be synthesized through several methods. One common approach involves the hydroformylation of 6-methyl-1-heptene, followed by oxidation to yield the desired acid. Another method includes the alkylation of 6-methyl-1-heptene with a suitable alkyl halide, followed by oxidation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes, where catalysts such as rhodium complexes are used to facilitate the reaction. The subsequent oxidation step is often carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and ketones.

    Reduction: Reduction of this compound can yield saturated fatty acids.

    Substitution: The double bond in this compound allows for substitution reactions, where halogens or other groups can be added.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated derivatives.

Scientific Research Applications

7-Methyl-7-octenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 7-Methyl-7-octenoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The double bond and methyl group in its structure allow it to participate in specific biochemical reactions, affecting enzyme activity and gene expression.

Comparison with Similar Compounds

    7-Octenoic acid: Similar structure but lacks the methyl group at the seventh carbon.

    7-Methyloctanoic acid: Saturated version of 7-Methyl-7-octenoic acid.

    6-Methyl-7-octenoic acid: Methyl group located at the sixth carbon instead of the seventh.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both a double bond and a methyl group at the seventh carbon makes it particularly interesting for various chemical reactions and applications.

Properties

IUPAC Name

7-methyloct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h1,3-7H2,2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZICJALHORLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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